molecular formula C7H15NO B2690549 [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol CAS No. 1340463-43-5

[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol

Cat. No. B2690549
CAS RN: 1340463-43-5
M. Wt: 129.203
InChI Key: BDPVGSNZNXLOHZ-UHFFFAOYSA-N
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Description

“[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol” is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 . It is also known by its CAS Number: 1340463-43-5 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO/c1-6(2)3-7(6,4-8)5-9/h9H,3-5,8H2,1-2H3 . This indicates that the compound has a cyclopropyl group (a three-membered carbon ring), which is substituted with a methanol and an aminomethyl group. The compound also has two methyl groups attached to one of the carbons in the cyclopropyl ring .


Physical And Chemical Properties Analysis

This compound is described as an oil . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Prodrug Development

BAMF can serve as a prodrug—a biologically inactive compound that converts into an active drug upon specific triggers. Researchers have explored using BAMF as a self-immolative linker for controlled drug release . By incorporating stable linkers, BAMF allows for the targeted release of amide-containing drugs. For instance, the FDA-approved antibiotic linezolid was successfully converted into a prodrug form using BAMF. Upon controlled release, linezolid regained its full efficacy, emphasizing the potential of this method.

Polymeric Applications

BAMF can be synthesized from biomass-derived furfurals through reductive amination . As a biorenewable monomer, it holds promise for polymeric applications. Its unique structure—containing both aminomethyl and furan moieties—makes it an interesting building block for designing novel polymers with tailored properties.

Transaminase-Catalyzed Upgrading

In the context of biomass valorization, transaminase-catalyzed reactions have been explored. BAMF, along with other furan-based substrates, can undergo transaminase-catalyzed upgrading. Understanding these reactions can lead to sustainable routes for converting biomass-derived furfurals into valuable compounds .

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found. The mechanism of action would depend on the specific context in which the compound is used, such as in a biological system or a chemical reaction .

Safety and Hazards

The compound is labeled with the GHS pictograms GHS05 and GHS07, indicating that it can cause skin corrosion/burns/eye damage and may cause an allergic skin reaction . The signal word is "Danger" .

properties

IUPAC Name

[1-(aminomethyl)-2,2-dimethylcyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)3-7(6,4-8)5-9/h9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPVGSNZNXLOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(CN)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol

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